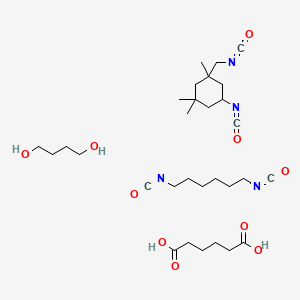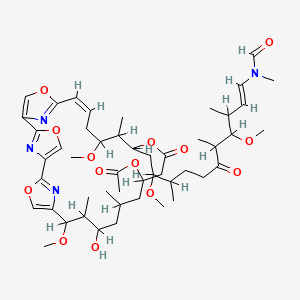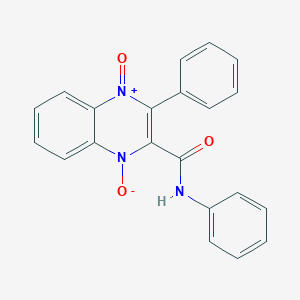
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are bicyclic heterocyclic compounds containing a 5-membered 1,3-thiazole ring fused with a benzene ring . The nitro group at the 7th position and the carbamate group attached to the nitrogen atom at the 3rd position of the benzothiazole ring contribute to the unique properties of this compound.
Vorbereitungsmethoden
The synthesis of benzothiazole derivatives, including Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product
Analyse Chemischer Reaktionen
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide
Wissenschaftliche Forschungsanwendungen
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular, anti-cancer, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as fluorescence materials and electroluminescent devices
Wirkmechanismus
The mechanism of action of Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate can be compared with other benzothiazole derivatives, such as:
5-Nitro-1,2-benzothiazol-3-amine: Known for its anti-aggregation properties against proteins like α-synuclein and tau.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: Studied for its potential to modulate protein aggregation.
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial activities.
This compound stands out due to its unique combination of a nitro group and a carbamate group, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105734-77-8 |
|---|---|
Molekularformel |
C10H9N3O4S |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate |
InChI |
InChI=1S/C10H9N3O4S/c1-2-17-10(14)11-9-6-4-3-5-7(13(15)16)8(6)18-12-9/h3-5H,2H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
MLZLEFBNXODVPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NSC2=C1C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)

![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)

![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)

![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)




